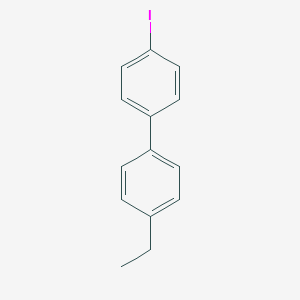

4-Ethyl-4'-iodobiphenyl

Übersicht

Beschreibung

The compound 4-Ethyl-4'-iodobiphenyl is a biphenyl derivative, which is a class of compounds where two phenyl rings are connected by a single bond. The presence of an ethyl group and an iodine atom on opposite phenyl rings is indicative of its potential for diverse chemical reactivity and interactions due to the polarizable iodine atom and the hydrophobic ethyl group.

Synthesis Analysis

The synthesis of related biphenyl compounds often involves electrophilic aromatic substitution reactions, where a functional group is introduced into the phenyl ring. For example, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involves the reaction of a bromophenyl compound with ammonium acetate in glacial acetic acid . Although the specific synthesis of 4-Ethyl-4'-iodobiphenyl is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is characterized by the dihedral angle between the two phenyl rings. For instance, the dihedral angle in 4-iodo-2',4',6'-trimethylbiphenyl is 84 ± 1° , indicating significant twisting due to steric hindrance from the methyl groups. The structure of 4-Ethyl-4'-iodobiphenyl would likely be less twisted due to the smaller size of the ethyl group compared to the trimethyl substitution.

Chemical Reactions Analysis

Biphenyl compounds can undergo various chemical reactions, including electrophilic substitution and coupling reactions. The ortho-directed electrophilic boronation of a benzyl ketone to form 4-ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene is an example of the reactivity of a biphenyl structure with electrophiles. The iodine atom in 4-Ethyl-4'-iodobiphenyl would make it a suitable candidate for further functionalization through cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical properties of biphenyl derivatives, such as melting and boiling points, solubility, and crystallinity, are influenced by the substituents on the phenyl rings. The crystal structure of 4-n-ethyl-4'-cyanobiphenyl (2CB) shows that it belongs to the monoclinic system and exhibits a nematic phase . The presence of an ethyl group in 4-Ethyl-4'-iodobiphenyl would affect its packing in the crystalline state and its phase behavior. The iodine atom could also participate in halogen bonding, influencing the compound's supramolecular structure, as seen in the compound with C-H...π and halogen-halogen interactions .

Wissenschaftliche Forschungsanwendungen

Application Summary

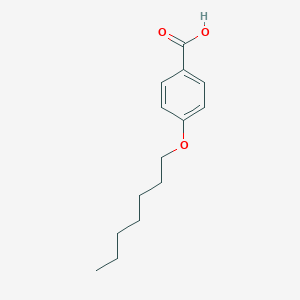

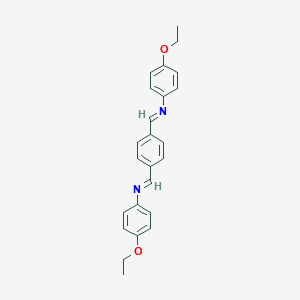

“4-Ethyl-4’-iodobiphenyl” is used in the synthesis and self-assembly of novel nanofeather-like fluorescent alkyloxy-containing diphenyl ether organogelators . These organogelators are derived from diphenyl ethers and substituted with para-alkoxy groups of different aliphatic chain lengths .

Methods of Application

The synthesis procedure was achieved by using a base-catalyzed reaction of hydroxyl-substituted diphenyl with various alcohols of different aliphatic chain lengths . The chemical structures of the synthesized diphenyl ether derivatives were studied by 1H/13C NMR and infrared spectroscopy .

Results or Outcomes

The diphenyl ether derivatives with longer alkoxy terminal substituents showed enhanced thermoreversible gelation activity as compared to the diphenyl ether derivatives with shorter alkoxy terminal substituents . The morphological properties of the self-assembled diphenyl ethers were studied by transmission electron microscopy and scanning electron microscopy, which showed supramolecular architectures of highly ordered nanofeathers, enforced by van der Waals interactions and π-stacks . Depending on the length of the aliphatic tail, different morphologies were detected, including nanofeathers, nanofibers, and nanosheets . The antimicrobial and cytotoxic properties of the prepared diphenyl ether-derived organogelators were examined to confirm their possible use in various fields like drug delivery systems .

Drug Design and Synthesis

Application Summary

“4-Ethyl-4’-iodobiphenyl” can be used as a substrate for palladium-catalyzed coupling reactions . These reactions are fundamental in the field of drug design and synthesis, as they allow for the formation of carbon-carbon bonds, which are essential in the construction of complex organic molecules .

Methods of Application

The palladium-catalyzed coupling reactions involve the reaction of “4-Ethyl-4’-iodobiphenyl” with a suitable organometallic reagent in the presence of a palladium catalyst . The choice of the organometallic reagent depends on the desired product .

Results or Outcomes

The outcome of these reactions is the formation of new carbon-carbon bonds, which can be used to construct complex organic molecules . These molecules can be further functionalized and optimized for use in drug design .

Molecular Dynamics Simulations

Application Summary

“4-Ethyl-4’-iodobiphenyl” can be used in molecular dynamics simulations . These simulations are used in various fields of science and engineering, including materials science, biophysics, and chemistry, to study the physical movements of atoms and molecules .

Methods of Application

The molecular dynamics simulations involve the use of computational algorithms to solve the equations of motion of the system of interest . The initial positions and velocities of the atoms are specified, and the forces on each atom are calculated based on the potential energy of the system .

Results or Outcomes

The results of these simulations provide insights into the dynamic behavior of the system at the atomic level . This can help in understanding the properties of the system and in predicting its behavior under different conditions .

Organic Synthesis

Application Summary

“4-Ethyl-4’-iodobiphenyl” can be used as a building block in organic synthesis . It can be used to synthesize a variety of complex organic molecules, including pharmaceuticals and materials for organic electronics .

Results or Outcomes

The outcomes of these reactions are the formation of new carbon-carbon bonds, which can be used to construct complex organic molecules . These molecules can be further functionalized and optimized for use in various applications, such as drug design and the development of organic electronic devices .

Medicinal Chemistry

Application Summary

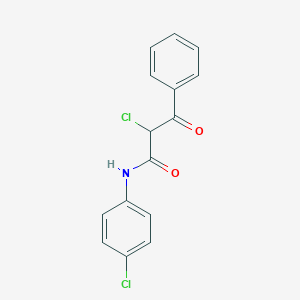

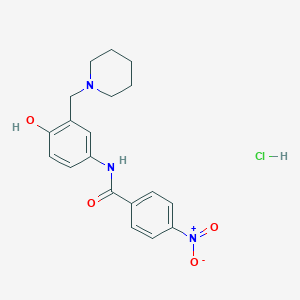

“4-Ethyl-4’-iodobiphenyl” may be used in the synthesis of quinoline-based potential anticancer agents . Quinoline derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory activities .

Methods of Application

The synthesis of quinoline-based anticancer agents involves the reaction of “4-Ethyl-4’-iodobiphenyl” with suitable reagents under specific conditions . The choice of the reagents and the reaction conditions depends on the desired quinoline derivative .

Results or Outcomes

The outcome of these reactions is the formation of quinoline derivatives, which can be tested for their anticancer activity . The results of these tests can provide valuable information for the design of new anticancer drugs .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-ethyl-4-(4-iodophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13I/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQFCMVIJVWQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573143 | |

| Record name | 4-Ethyl-4'-iodo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-4'-iodobiphenyl | |

CAS RN |

17078-76-1 | |

| Record name | 4-Ethyl-4'-iodo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

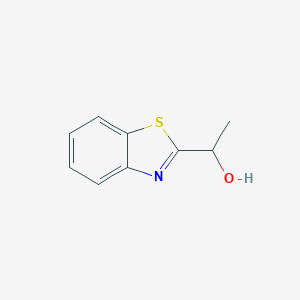

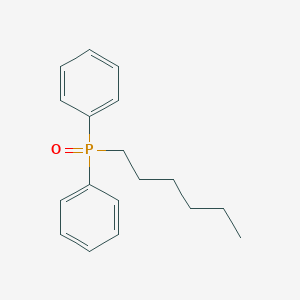

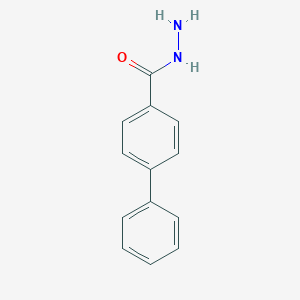

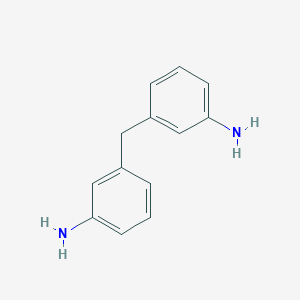

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B96680.png)